molecular formula C16H18FN3OS B2638318 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1172918-64-7

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2638318
CAS RN: 1172918-64-7
M. Wt: 319.4
InChI Key: UKTQXIIPHWTXJP-UHFFFAOYSA-N
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Description

The compound “(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including the compound , is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . This structure is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 1,3,4-thiadiazole derivatives are known to be involved in a variety of chemical reactions due to their versatile scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their mesoionic nature, which allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

The compound’s antimicrobial properties have been investigated. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. Four of these derivatives exhibited significant antimicrobial activity against E. coli, B. mycoides, and C. albicans . Further research could explore the mechanism of action and potential clinical applications.

Antifungal Activity

Frontiers in Chemistry published research on the antifungal activities of similar 1,3,4-thiadiazole derivatives. These compounds were tested against various fungal strains, including G. zeae, B. dothidea, Phomopsis sp., P. infestans, and T. cucumeris. Investigating the compound’s efficacy against specific fungal pathogens could be valuable .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives, including this compound, involve further exploration of their potential as antitumor agents . There is also interest in modifying the structure of known derivatives with documented activity to search for new compounds .

properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-5-3-4-6-13(12)17/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQXIIPHWTXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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